N-benzyl-3-methoxypyrrolidine
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Overview
Description
N-benzyl-3-methoxypyrrolidine is an organic compound with the molecular formula C12H17NO. It is a derivative of pyrrolidine, featuring a benzyl group attached to the nitrogen atom and a methoxy group at the third position of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzyl-3-methoxypyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as distillation or recrystallization may be employed to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3-methoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different pyrrolidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Various pyrrolidine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
N-benzyl-3-methoxypyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of N-benzyl-3-methoxypyrrolidine involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain receptors, while the methoxy group can influence its pharmacokinetic properties. These interactions can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
1-Benzyl-3-pyrrolidinone: Shares a similar structure but lacks the methoxy group.
1-Benzyl-3-hydroxypyrrolidine: Contains a hydroxyl group instead of a methoxy group.
1-Benzyl-3-aminopyrrolidine: Features an amino group at the third position.
Uniqueness: N-benzyl-3-methoxypyrrolidine is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-benzyl-3-methoxypyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
InChI Key |
QTKGPIMTYKXKPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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